

Physical and chemical properties of (+)-Eseroline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Eseroline

Cat. No.: B1235914

[Get Quote](#)

An In-depth Technical Guide on the Physical and Chemical Properties of **(+)-Eseroline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **(+)-Eseroline**. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes available data, outlines detailed experimental methodologies, and presents visual representations of key biological pathways associated with **(+)-Eseroline**.

Introduction

(+)-Eseroline is a pyrroloindole alkaloid and a significant metabolite of the acetylcholinesterase inhibitor physostigmine.[1][2][3] Unlike its parent compound, **(+)-Eseroline** exhibits weak and reversible acetylcholinesterase inhibition.[3] Its primary pharmacological significance lies in its action as a potent opioid agonist, with effects mediated through the μ -opioid receptor.[2][4] This activity confers upon it notable analgesic properties.[4] However, its therapeutic potential is curtailed by significant side effects, including respiratory depression and neurotoxicity.[2] Research has indicated that eseroline induces neuronal cell death through a mechanism involving the depletion of cellular ATP.[1][5]

Physical and Chemical Properties

A summary of the available quantitative data for **(+)-Eseroline** is presented in Table 1. It is important to note that specific experimental values for several key physical properties, such as melting point, boiling point, and pKa, are not readily available in the reviewed scientific literature.

Table 1: Summary of Physical and Chemical Properties of **(+)-Eseroline**

Property	Value	Source(s)
IUPAC Name	(3aR,8aS)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol	
Molecular Formula	C ₁₃ H ₁₈ N ₂ O	[2][6]
Molar Mass	218.300 g·mol ⁻¹	[2]
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	Data not available	
Solubility	Data not available	
Appearance	Data not available	

Spectroscopic Data

Detailed experimental spectroscopic data for **(+)-Eseroline**, including ¹H NMR, ¹³C NMR, and IR spectra, were not found in the conducted literature search. While mass spectrometry data (MS-MS and LC-MS) is available on public databases like PubChem, providing fragmentation patterns, the core NMR and IR characterization data remains elusive.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of **(+)-Eseroline**. These protocols are based on established methods for alkaloids and organic compounds and can be adapted for specific laboratory conditions.

Determination of Melting Point

This protocol describes the determination of the melting point of a solid organic compound like **(+)-Eseroline** using a capillary melting point apparatus.

Materials:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- **(+)-Eseroline** sample (finely powdered)
- Mortar and pestle (if sample is not powdered)
- Spatula

Procedure:

- **Sample Preparation:** Ensure the **(+)-Eseroline** sample is completely dry and finely powdered. If necessary, gently grind the sample to a fine powder using a mortar and pestle.
- **Capillary Tube Loading:** Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm in height.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Rapid Heating (optional):** If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate. Heat the sample at a rate of 10-20 °C per minute and note the temperature at which it melts.
- **Accurate Determination:** For an accurate measurement, start with a new sample and heat rapidly to about 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.

- **Observation and Recording:** Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point of the compound.
- **Replicate Measurements:** Perform at least two more measurements with fresh samples to ensure the reproducibility of the result.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of an alkaloid like **(+)-Eseroline** using potentiometric titration.

Materials:

- pH meter with a combination pH electrode
- Magnetic stirrer and stir bar
- Burette (10 mL or 25 mL)
- Beaker (100 mL)
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- **(+)-Eseroline** sample
- Deionized water
- Methanol or another suitable co-solvent (if the sample is not readily soluble in water)

Procedure:

- **Sample Preparation:** Accurately weigh a known amount of **(+)-Eseroline** and dissolve it in a known volume of deionized water. If solubility is an issue, a co-solvent like methanol can be used, but the pKa value will be an apparent pKa (pKa_{app}) for that specific solvent system.

- **Titration Setup:** Place the beaker containing the sample solution on the magnetic stirrer and add a stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully covered but not in the path of the stir bar.
- **Initial pH:** Record the initial pH of the solution.
- **Titration:** Begin the titration by adding small, precise increments of the standardized HCl or NaOH solution from the burette. Since **(+)-Eseroline** is a basic alkaloid, titration would typically be performed with a standardized acid.
- **Data Collection:** After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Add smaller increments of titrant near the equivalence point where the pH changes most rapidly.
- **Data Analysis:**
 - Plot a titration curve of pH (y-axis) versus the volume of titrant added (x-axis).
 - Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative ($\Delta\text{pH}/\Delta V$) or second derivative ($\Delta^2\text{pH}/\Delta V^2$) of the titration curve.
 - The pKa is the pH at the half-equivalence point. At this point, the concentrations of the protonated and unprotonated forms of the analyte are equal.

Determination of Solubility

This protocol describes a standard shake-flask method to determine the solubility of **(+)-Eseroline** in various solvents.

Materials:

- Scintillation vials or sealed flasks
- Orbital shaker or wrist-action shaker in a temperature-controlled environment
- Analytical balance

- Syringe filters (e.g., 0.45 μm PTFE)
- HPLC or UV-Vis spectrophotometer for concentration analysis
- **(+)-Eseroline** sample
- Various solvents (e.g., water, ethanol, methanol, DMSO, chloroform)

Procedure:

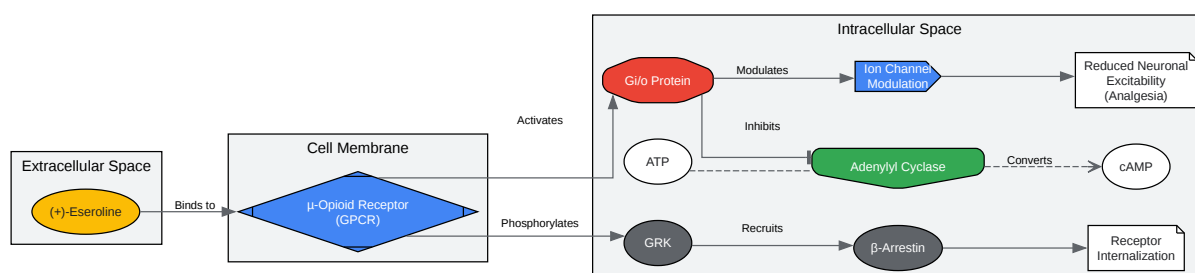
- **Sample Preparation:** Add an excess amount of solid **(+)-Eseroline** to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- **Equilibration:** Tightly seal the vials and place them on the shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Withdrawal and Filtration:** After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid.
- **Dilution and Analysis:** Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or UV-Vis).
- **Concentration Determination:** Analyze the diluted solution to determine the concentration of **(+)-Eseroline**.
- **Solubility Calculation:** Calculate the solubility of **(+)-Eseroline** in the original solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or g/100 mL.

Signaling Pathways and Visualizations

(+)-Eseroline exerts its primary biological effects through its interaction with the μ -opioid receptor and by inducing neuronal cell death via ATP depletion.

μ-Opioid Receptor Signaling Pathway

As a μ-opioid receptor agonist, **(+)-Eseroline** mimics the action of endogenous opioids like endorphins.[7][8] The binding of **(+)-Eseroline** to the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[8] This signaling pathway ultimately results in the modulation of ion channel activity, leading to neuronal hyperpolarization and reduced neuronal excitability, which is the basis for its analgesic effects.[9] The receptor's activity is terminated by phosphorylation by G-protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestin, which leads to receptor internalization.[9]



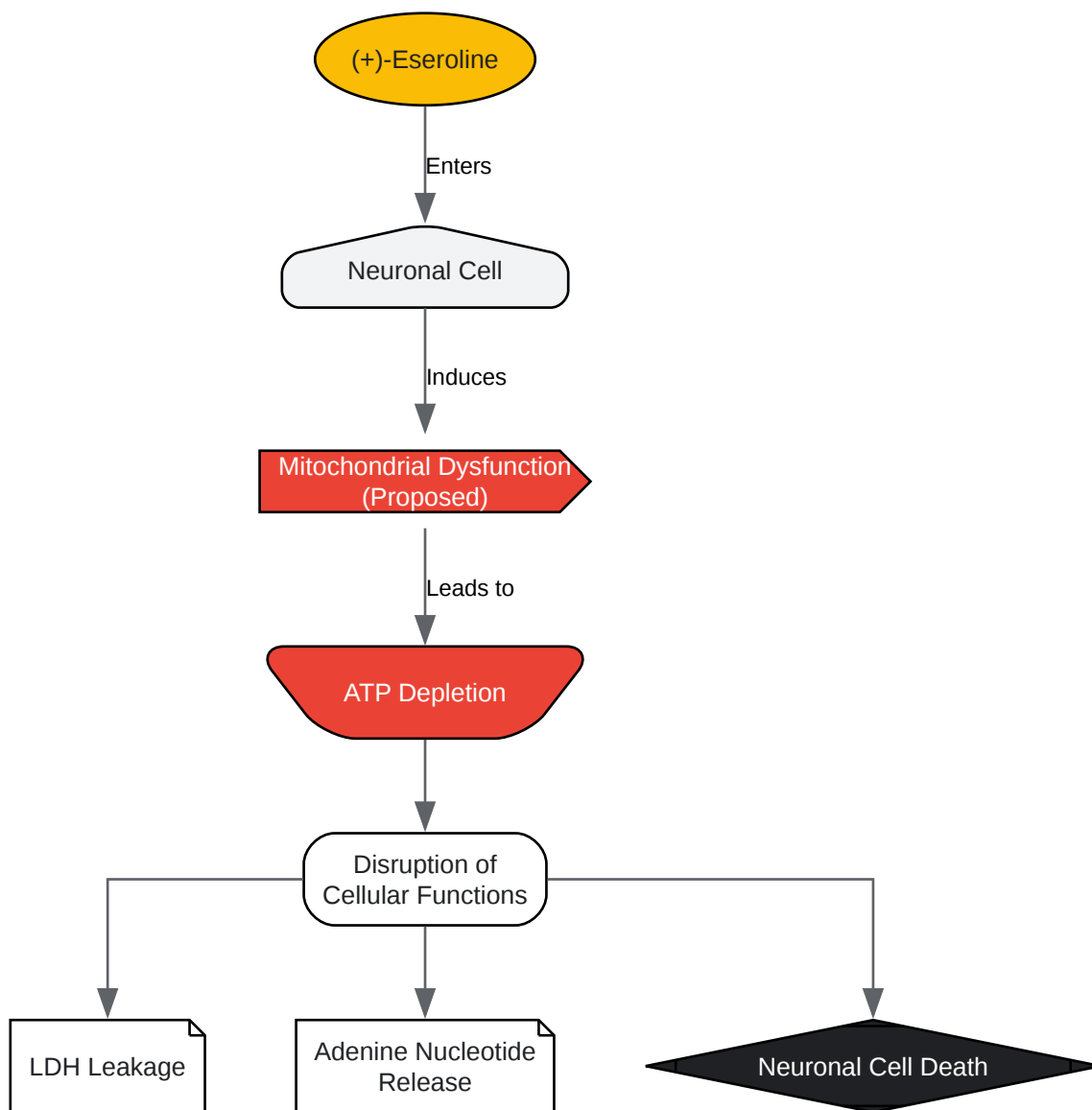
[Click to download full resolution via product page](#)

μ-Opioid Receptor Signaling Pathway

Eseroline-Induced Neuronal ATP Depletion

Studies have shown that eseroline induces neuronal cell death, and this toxicity is associated with a significant loss of cellular ATP.[1][5] The precise molecular mechanism by which **(+)-Eseroline** leads to ATP depletion is not fully elucidated in the available literature. However, it is proposed that this energy depletion is a key event preceding cell death. The process involves a time- and dose-dependent leakage of lactate dehydrogenase (LDH) and release of adenine

nucleotides from neuronal cells.[1] The loss of ATP likely disrupts essential cellular functions, leading to a cascade of events culminating in neuronal demise.



[Click to download full resolution via product page](#)

Eseroline-Induced ATP Depletion

Conclusion

(+)-Eseroline is a pharmacologically active metabolite of physostigmine with a distinct profile as a μ -opioid receptor agonist. While its basic chemical identity is established, this technical guide highlights a significant gap in the publicly available experimental data regarding its specific physical constants and comprehensive spectroscopic characterization. The provided

experimental protocols offer a framework for researchers to determine these missing values. The visualization of its primary signaling pathway and proposed mechanism of neurotoxicity provides a foundation for further investigation into its biological effects. Future research should focus on the full experimental characterization of **(+)-Eseroline** to better understand its structure-activity relationship and toxicological profile, which is essential for any potential therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eseroline - Wikipedia [en.wikipedia.org]
- 3. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Eseroline, a metabolite of physostigmine, induces neuronal cell death. | Semantic Scholar [semanticscholar.org]
- 6. Eseroline | C₁₃H₁₈N₂O | CID 119198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How does Narcan work? [dornsife.usc.edu]
- 8. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of (+)-Eseroline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235914#physical-and-chemical-properties-of-eseroline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com